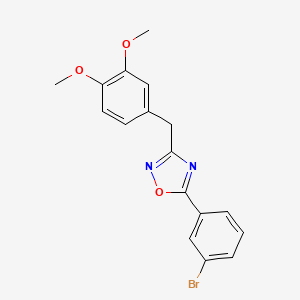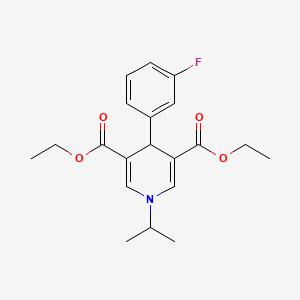![molecular formula C25H23N3OS B11210781 3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11210781.png)
3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a cyclopenta[b]thieno[3,2-e]pyridine core, which is a fused ring system combining cyclopentane, thiophene, and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[b]thieno[3,2-e]pyridine core, followed by the introduction of amino and carboxamide groups. Common reagents and catalysts used in these reactions include:
Cyclization agents: To form the fused ring system.
Amination reagents: Such as ammonia or amines for introducing the amino group.
Carboxylation reagents: Such as carbon dioxide or carboxylic acids for introducing the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: As a potential drug candidate for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide analogs: Compounds with similar structures but different functional groups.
Other heterocyclic compounds: Such as pyridines, thiophenes, and cyclopentanes.
Uniqueness
This compound is unique due to its specific combination of functional groups and fused ring system, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3OS |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-amino-N-(3-methylphenyl)-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C25H23N3OS/c1-14-9-11-16(12-10-14)20-18-7-4-8-19(18)28-25-21(20)22(26)23(30-25)24(29)27-17-6-3-5-15(2)13-17/h3,5-6,9-13H,4,7-8,26H2,1-2H3,(H,27,29) |
InChI Key |
ZOKXMIRTHVEYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC(=C5)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210698.png)
![N-(2-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11210703.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide](/img/structure/B11210713.png)
![6-Hydroxy-4-oxo-N'-[(E)-3-pyridinylmethylene]-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carbohydrazide](/img/structure/B11210720.png)
![4-(4-benzylpiperazin-1-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210726.png)
![N,N-diethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210737.png)
![4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid](/img/structure/B11210754.png)


![Diethyl 4-[3-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11210765.png)
![Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11210772.png)
![7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210774.png)

![5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210778.png)
